An In-Depth Technical Guide to the Chemical Properties and Applications of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)
An In-Depth Technical Guide to the Chemical Properties and Applications of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the bifunctional linker, BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol). This molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and proteomics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The guide will delve into the synergistic roles of its constituent moieties: the Bicyclononyne (BCN) group for copper-free click chemistry, the dual sulfonamide and short polyethylene glycol (PEG) spacer for enhancing hydrophilicity, and the N-bis(ethanol) group for providing a handle for further modifications or influencing solubility. Detailed synthetic protocols, physicochemical characteristics, and practical applications are discussed to provide a thorough resource for researchers in the field.
Introduction: A Molecule Designed for Conjugation
The advancement of targeted therapeutics and chemical biology relies heavily on the ability to selectively and stably link biomolecules with therapeutic agents, imaging probes, or other functional moieties. BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a heterobifunctional linker meticulously designed to address key challenges in bioconjugation, namely reaction specificity, linker solubility, and conjugate stability.
This molecule integrates several key chemical features into a single, versatile scaffold:
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Bicyclononyne (BCN): A strained alkyne that is a cornerstone of copper-free click chemistry. Its high ring strain enables it to react rapidly and specifically with azide-functionalized molecules in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in living systems.[1][2]
-
PEG2 Linker: A short diethylene glycol spacer. The inclusion of polyethylene glycol (PEG) chains is a well-established strategy to increase the hydrophilicity and bioavailability of bioconjugates.[3][4][5] This can improve the solubility of often-hydrophobic drug payloads and reduce non-specific binding.[3][4]
-
Dual Sulfonamide Groups: The presence of two sulfonamide linkages is a deliberate design choice to further enhance the polarity and aqueous solubility of the linker.[6] This is particularly advantageous when working with hydrophobic molecules, as it can improve reaction kinetics in aqueous media and reduce aggregation of the final conjugate.
-
N-bis(ethanol) Terminus: This functional group, also known as diethanolamine, provides a hydrophilic terminus and potential sites for further derivatization if needed.
The strategic combination of these components results in a linker that is highly effective for conjugating molecules of interest to biomolecules, particularly in the development of PROTACs where it can be used to link a target protein ligand to an E3 ligase ligand.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a linker is critical for its effective application. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structural components and available data for analogous compounds.
| Property | Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₂₀H₃₄N₄O₁₁S₂ | As provided by chemical suppliers. |
| Molecular Weight | 570.63 g/mol | As provided by chemical suppliers. |
| CAS Number | 2126749-81-1 | As provided by chemical suppliers. |
| Appearance | Likely a solid at room temperature | Inferred from similar chemical structures. |
| Solubility | Expected to have good solubility in aqueous buffers and polar organic solvents (e.g., DMSO, DMF). | The PEG and dual sulfonamide moieties are specifically included to increase water solubility.[6] PEG linkers are known to improve the solubility of hydrophobic molecules they are attached to.[3][4] The sulfonamide group itself is known to be polar. |
| Stability | The BCN group is stable under typical physiological conditions (pH 7.4) but may show some instability under harsh acidic conditions.[7] The amide-like sulfonamide bonds are generally stable. The triazole ring formed after SPAAC is exceptionally stable.[8] | BCN is one of the most extensively used cycloalkynes in SPAAC due to its chemical stability and reactivity.[2] Studies on BCN derivatives show they can be stored for extended periods.[9] |
Synthesis and Characterization
The synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol), referred to as Compound 71 in patent literature, is a multi-step process. The following is a detailed description of the synthetic route as outlined in patent WO2017137457A1.
Synthetic Pathway
The synthesis involves the sequential building of the linker, starting from a protected diethanolamine core, followed by the introduction of the sulfonamide, PEG, second sulfonamide, and finally the BCN moiety.
// Connections A -> S1; B -> S1; S1 -> I1; I1 -> S2; C -> S2; S2 -> I2; I2 -> S3; S3 -> I3; I3 -> S4; D -> S4; S4 -> I4; I4 -> S5; E -> S5; S5 -> FP; } etad Caption: Synthetic workflow for BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol).
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from the experimental procedures described in patent WO2017137457A1 for the synthesis of "compound 71".
Step 1: Synthesis of Intermediate 68
-
To a solution of tert-butyl bis(2-hydroxyethyl)carbamate (Intermediate 67) in dichloromethane (DCM), add triethylamine.
-
Cool the mixture to 0°C and add a solution of 2-(2-((chlorosulfonyl)oxy)ethoxy)ethyl methanesulfonate in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield intermediate 68.
Step 2: Synthesis of Intermediate 69
-
Dissolve intermediate 68 in DCM and add trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to yield the crude amine intermediate 69, which can be used in the next step without further purification.
Step 3: Synthesis of Intermediate 70
-
Dissolve intermediate 69 in DCM and add triethylamine.
-
Cool the mixture to 0°C and add a solution of a suitable sulfonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction as described in Step 1 and purify by column chromatography to yield intermediate 70.
Step 4: Synthesis of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (Compound 71)
-
Dissolve intermediate 70 in a mixture of acetonitrile and water.
-
Add bicyclo[6.1.0]non-4-yn-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate (BCN-NHS ester).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final compound.
Characterization
The characterization of the final product and its intermediates would typically involve a suite of analytical techniques to confirm the structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of the BCN moiety is its participation in SPAAC, a cornerstone of bioorthogonal chemistry. This reaction allows for the covalent ligation of the BCN-containing linker to a molecule bearing an azide group.
// Reactants BCN_Linker [label="BCN-Linker\n(BCN-sulfonamide-PEG2-...)"]; Azide_Molecule [label="Azide-Molecule\n(e.g., Azide-Protein)"];
// Product Triazole_Product [label="Stable Triazole Conjugate"];
// Reaction Arrow BCN_Linker -> Triazole_Product [label="SPAAC\n(Physiological Conditions,\nNo Copper Catalyst)"]; Azide_Molecule -> Triazole_Product; } etad Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Mechanism and Advantages
The reaction proceeds via a [3+2] cycloaddition mechanism, driven by the release of ring strain in the BCN molecule. The key advantages of this approach are:
-
Bioorthogonality: The BCN and azide groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[9]
-
Copper-Free: Unlike the classical "click" reaction (CuAAC), SPAAC does not require a copper catalyst, which is cytotoxic and can be problematic for in vivo applications.[9]
-
Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous buffers.[9]
-
High Stability: The resulting triazole linkage is highly stable.[8]
Representative Experimental Protocol: Conjugation to an Azide-Modified Protein
This protocol provides a general workflow for conjugating BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) to a protein that has been previously functionalized with an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) (stock solution in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Desalting column or dialysis system for purification.
-
Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry).
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) in DMSO (e.g., 10 mM).
-
Ensure the azide-modified protein is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the BCN-linker solution to the azide-modified protein solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal reaction time and temperature should be determined empirically. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Remove the excess, unreacted BCN-linker from the protein conjugate using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift in the molecular weight.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.
-
HPLC (e.g., Size Exclusion or Reverse Phase): To assess the purity and aggregation state of the final conjugate.
-
Applications in Drug Development
The unique properties of BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) make it a valuable tool in modern drug development, particularly for PROTACs and ADCs.
PROTACs
In the context of PROTACs, this linker can be used to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The enhanced solubility provided by the linker is crucial, as PROTACs are often large molecules with poor physicochemical properties. The BCN handle allows for a modular "click" assembly of the final PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
For ADCs, an azide group can be introduced onto the antibody, either through metabolic engineering or by chemical modification of amino acid side chains. The BCN-linker, pre-attached to a cytotoxic payload, can then be clicked onto the antibody. The hydrophilic nature of the linker helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to antibodies.
Conclusion
BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) is a highly functional and versatile linker designed for advanced bioconjugation applications. Its structure thoughtfully combines the bioorthogonal reactivity of BCN with the solubility-enhancing properties of PEG and sulfonamide groups. This makes it an invaluable tool for researchers developing complex biomolecular conjugates such as PROTACs and ADCs, where maintaining solubility and stability is paramount for therapeutic efficacy. The detailed synthetic and application protocols provided in this guide serve as a comprehensive resource for the scientific community to harness the full potential of this powerful chemical entity.
References
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- Top 5 Applications of PEGylated Linkers in Bioconjug
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- A Comparative Stability Analysis of Amino-bis-PEG3-BCN and Other Common PEG Linkers in Bioconjug
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- BCN-sulfonamide-PEG2-sulfonamide-N-bis(ethanol) | Ligands for Target Protein for PROTAC. (n.d.). MedChemExpress.
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- How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. (2025). PurePEG.
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- Plückthun, A. (n.d.). Chapter 17. In Methods in Molecular Biology.
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